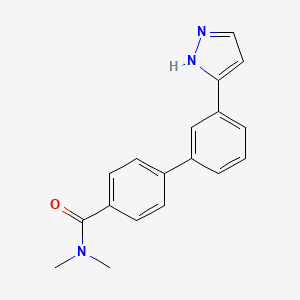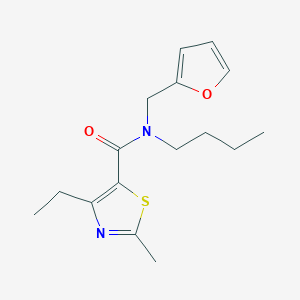![molecular formula C21H24FN5O2 B3814530 N-cyclopropyl-5-[(2-fluorophenoxy)methyl]-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B3814530.png)
N-cyclopropyl-5-[(2-fluorophenoxy)methyl]-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]-1H-pyrazole-3-carboxamide
描述
N-cyclopropyl-5-[(2-fluorophenoxy)methyl]-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]-1H-pyrazole-3-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a cyclopropyl group, a fluorophenoxy group, and a pyrazole carboxamide moiety. These structural features contribute to its distinctive chemical and biological properties.
准备方法
The synthesis of N-cyclopropyl-5-[(2-fluorophenoxy)methyl]-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]-1H-pyrazole-3-carboxamide involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically begins with the preparation of the core pyrazole structure, followed by the introduction of the cyclopropyl and fluorophenoxy groups. The final step involves the formation of the carboxamide linkage.
Core Pyrazole Synthesis: The pyrazole core can be synthesized through a condensation reaction between hydrazine and a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction, often using diazo compounds and transition metal catalysts.
Fluorophenoxy Group Addition: The fluorophenoxy group is typically added through a nucleophilic substitution reaction, where a fluorophenol reacts with an appropriate leaving group.
Carboxamide Formation: The final step involves the formation of the carboxamide linkage, which can be achieved through an amidation reaction using an amine and a carboxylic acid derivative.
化学反应分析
N-cyclopropyl-5-[(2-fluorophenoxy)methyl]-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, where specific groups in the compound are replaced by other functional groups. Common reagents include halides and nucleophiles.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of the carboxamide linkage and the formation of corresponding acids and amines.
科学研究应用
N-cyclopropyl-5-[(2-fluorophenoxy)methyl]-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]-1H-pyrazole-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: The compound’s unique properties make it valuable in the development of new materials and chemical processes.
作用机制
The mechanism of action of N-cyclopropyl-5-[(2-fluorophenoxy)methyl]-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction pathways, or modulation of gene expression.
相似化合物的比较
N-cyclopropyl-5-[(2-fluorophenoxy)methyl]-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]-1H-pyrazole-3-carboxamide can be compared with other similar compounds, such as:
N-cyclopropyl-5-[(2-chlorophenoxy)methyl]-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]-1H-pyrazole-3-carboxamide: This compound has a chlorophenoxy group instead of a fluorophenoxy group, leading to different chemical and biological properties.
N-cyclopropyl-5-[(2-bromophenoxy)methyl]-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]-1H-pyrazole-3-carboxamide:
N-cyclopropyl-5-[(2-methylphenoxy)methyl]-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]-1H-pyrazole-3-carboxamide: The methylphenoxy group provides different steric and electronic effects, influencing the compound’s behavior.
属性
IUPAC Name |
N-cyclopropyl-5-[(2-fluorophenoxy)methyl]-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]-1H-pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24FN5O2/c1-13-17(14(2)26(3)25-13)11-27(16-8-9-16)21(28)19-10-15(23-24-19)12-29-20-7-5-4-6-18(20)22/h4-7,10,16H,8-9,11-12H2,1-3H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCEIOSSTRCLZOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)CN(C2CC2)C(=O)C3=NNC(=C3)COC4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24FN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[4-(2,1,3-benzothiadiazol-5-ylmethyl)-1-(3-phenylpropyl)-2-piperazinyl]ethanol](/img/structure/B3814451.png)
amino]carbonyl}phenyl)amino]acetic acid](/img/structure/B3814456.png)
![2-[2-(allyloxy)benzoyl]-8-methyloctahydro-2H-pyrazino[1,2-a]pyrazine](/img/structure/B3814462.png)
![4-acetyl-N-[2-(2-ethylphenoxy)ethyl]-N-methylbenzamide](/img/structure/B3814469.png)
![(3S*,4S*)-4-(3-methoxyphenyl)-1-[(1-pyridin-3-yl-1H-pyrrol-2-yl)methyl]piperidin-3-ol](/img/structure/B3814474.png)

![2-({[3-(dimethylamino)tetrahydro-3-thienyl]methyl}amino)-N-(2-methoxybenzyl)acetamide](/img/structure/B3814499.png)
![2-[1-(4-methoxy-3-methylbenzyl)-3-oxo-2-piperazinyl]-N-[3-(4-morpholinyl)propyl]acetamide](/img/structure/B3814500.png)

![1-[(3-Morpholin-4-ylpiperidin-1-yl)methyl]naphthalen-2-ol](/img/structure/B3814512.png)
![2-(methylthio)-5-({4-[3-oxo-3-(4-phenyl-1-piperazinyl)propyl]-1-piperidinyl}methyl)pyrimidine](/img/structure/B3814514.png)
![8-[(5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)methyl]-2-methylhexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one](/img/structure/B3814520.png)
![2-{3-methyl-4-[(8-methyloctahydro-2H-pyrazino[1,2-a]pyrazin-2-yl)methyl]-1H-pyrazol-1-yl}ethanol](/img/structure/B3814535.png)
![2-chloro-4-{[4-cyclohexyl-3-(2-hydroxyethyl)-1-piperazinyl]methyl}phenol](/img/structure/B3814546.png)
